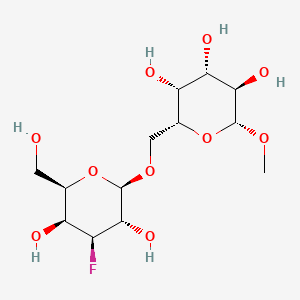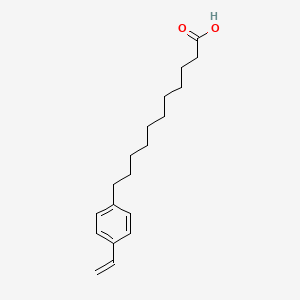![molecular formula C16H17FN2O2S B13407271 [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid CAS No. 885276-75-5](/img/structure/B13407271.png)
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluoro-phenyl group and a thiophene ring attached to an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-fluoroaniline, which undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-fluoro-phenyl)-piperazine. This intermediate is then subjected to a coupling reaction with thiophene-3-acetic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- **4-(4-Methyl-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
- **4-(4-Methoxy-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid
Uniqueness
Compared to its analogs, [4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid exhibits unique properties due to the presence of the fluoro group. This substitution can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic profile. The fluoro group enhances the compound’s stability and lipophilicity, potentially improving its efficacy and bioavailability in therapeutic applications.
Eigenschaften
CAS-Nummer |
885276-75-5 |
|---|---|
Molekularformel |
C16H17FN2O2S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-3-ylacetic acid |
InChI |
InChI=1S/C16H17FN2O2S/c17-13-1-3-14(4-2-13)18-6-8-19(9-7-18)15(16(20)21)12-5-10-22-11-12/h1-5,10-11,15H,6-9H2,(H,20,21) |
InChI-Schlüssel |
AAXZOCCYGLKPGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CSC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
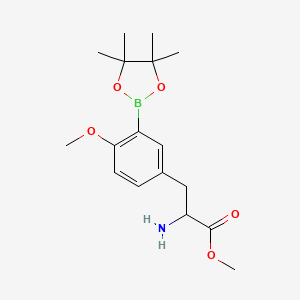
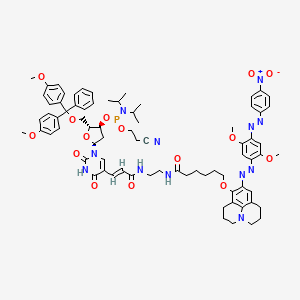
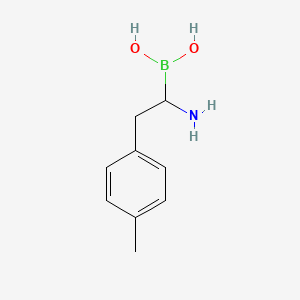

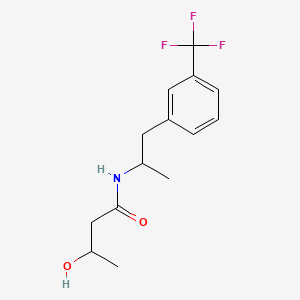
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
